Fidarestat

描述

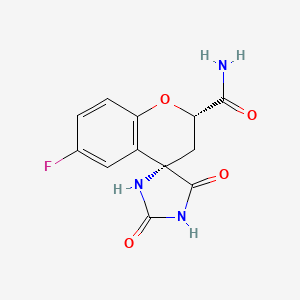

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPEIZFCHNLKK-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046654 | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136087-85-9 | |

| Record name | Fidarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136087-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fidarestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fidarestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIDARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Fidarestat in Diabetic Neuropathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and dysfunction. A key pathogenic mechanism implicated in its development is the overactivation of the polyol pathway, driven by hyperglycemia. Fidarestat, a potent and specific aldose reductase inhibitor, targets the rate-limiting enzyme of this pathway, aldose reductase. This in-depth technical guide elucidates the core mechanism of action of this compound in diabetic neuropathy, detailing its biochemical interactions, downstream effects on pathological signaling cascades, and its impact on key clinical and preclinical markers of neuropathy. This document provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and therapeutic targeting of diabetic complications.

Introduction: The Pathogenesis of Diabetic Neuropathy

Chronic hyperglycemia in diabetes leads to a cascade of metabolic and vascular derangements that culminate in nerve injury. One of the primary mechanisms is the increased flux of glucose through the polyol pathway.[1] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a hyperglycemic state, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[2]

The Polyol Pathway and Its Pathological Consequences

The polyol pathway consists of two key enzymatic reactions:

-

Aldose Reductase: Glucose is reduced to sorbitol by aldose reductase, with NADPH as a cofactor.[2]

-

Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[3]

The overactivation of this pathway in diabetic neuropathy contributes to nerve damage through several mechanisms:

-

Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular swelling and damage.[2]

-

NADPH Depletion: The increased consumption of NADPH by aldose reductase depletes this critical cofactor, which is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant. This depletion impairs the cellular defense against oxidative stress.[2][4]

-

Increased Oxidative Stress: The combination of NADPH depletion and the generation of reactive oxygen species (ROS) from other hyperglycemia-induced pathways leads to a state of significant oxidative stress, a key driver of neuronal damage.[4][5]

-

Fructose and Advanced Glycation End Product (AGE) Formation: The accumulation of fructose can lead to the formation of advanced glycation end products (AGEs), which are highly reactive molecules that can modify proteins and lipids, contributing to cellular dysfunction and inflammation.[6][7]

-

Activation of Protein Kinase C (PKC): The metabolic shifts induced by the polyol pathway can lead to the activation of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that can contribute to vascular and neuronal damage in diabetes.[8][9]

This compound: A Potent Aldose Reductase Inhibitor

This compound is a spiro-hydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[5] Its primary mechanism of action is to competitively and reversibly bind to the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.[10] This action directly addresses the initial and rate-limiting step of the pathogenic polyol pathway. A study has reported an IC50 value of 0.44 μM for an oxidative deaminated metabolite of this compound on aldose reductase activity.[5]

Downstream Effects of this compound's Mechanism of Action

By inhibiting aldose reductase, this compound initiates a cascade of beneficial downstream effects that counteract the pathological processes of diabetic neuropathy:

-

Reduction of Sorbitol and Fructose Accumulation: this compound significantly suppresses the increase in sorbitol and fructose levels in nerve tissues.[5][11]

-

Alleviation of Oxidative Stress: By preserving NADPH levels, this compound enhances the cellular antioxidant capacity. It normalizes reduced glutathione (GSH) levels and reduces markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[5][11]

-

Modulation of Downstream Signaling: The inhibition of the polyol pathway by this compound leads to the normalization of downstream signaling pathways, including a reduction in PKC activation and the formation of AGEs.

-

Improvement in Nerve Function: These biochemical improvements translate into functional benefits, including significant improvements in nerve blood flow and nerve conduction velocity.[11][12]

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Effect of this compound on Sciatic Nerve Polyol Pathway Metabolites in Streptozotocin-Induced Diabetic Rats [5][11]

| Treatment Group | Sciatic Nerve Sorbitol (nmol/g wet weight) | Sciatic Nerve Fructose (nmol/g wet weight) |

| Control | Undetectable | Undetectable |

| Diabetic (Untreated) | 135.6 ± 15.2 | 38.9 ± 5.1 |

| Diabetic + this compound (1 mg/kg) | 12.3 ± 2.1 | 8.7 ± 1.5 |

| Diabetic + this compound (4 mg/kg) | 5.8 ± 1.1 | 4.2 ± 0.8 |

Table 2: Effect of this compound on Nerve Conduction Velocity (NCV) in a 52-Week Clinical Trial [6][12]

| Nerve and Parameter | Placebo Group (Change from Baseline) | This compound Group (1 mg/day) (Change from Baseline) | p-value (vs. Placebo) |

| Median Motor NCV (m/s) | -0.3 ± 0.4 | +0.5 ± 0.3 | < 0.05 |

| Tibial Motor NCV (m/s) | -0.2 ± 0.3 | +0.4 ± 0.3 | NS |

| Median Sensory NCV (m/s) | -0.6 ± 0.5 | +0.2 ± 0.4 | NS |

| Median F-wave Conduction Velocity (m/s) | -1.2 ± 0.5 | +0.3 ± 0.4 | < 0.01 |

| Median F-wave Minimal Latency (ms) | +0.4 ± 0.3 | -0.2 ± 0.2 | < 0.05 |

NS: Not Significant

Experimental Protocols

In Vitro Aldose Reductase Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against aldose reductase.[11]

Materials:

-

Purified recombinant human aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (0.1 M, pH 6.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations in the wells of a 96-well plate.

-

Add the purified aldose reductase enzyme to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Sciatic Nerve Conduction Velocity (NCV) in Rats

Materials:

-

Anesthetized rat (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail)

-

Bipolar stimulating electrodes

-

Recording electrodes

-

Electrophysiology recording system

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Expose the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.

-

Place the stimulating electrodes at the proximal stimulation site and deliver a supramaximal electrical stimulus.

-

Record the compound muscle action potential (CMAP) from the plantar muscles of the hind paw using the recording electrodes.

-

Move the stimulating electrodes to the distal stimulation site and repeat the stimulation and recording.

-

Measure the latency of the CMAP onset from both stimulation points.

-

Measure the distance between the two stimulation sites.

-

Calculate the motor NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Quantification of Sorbitol and Fructose in Sciatic Nerve Tissue

This protocol provides a method for measuring the accumulation of polyol pathway metabolites in nerve tissue.[9]

Materials:

-

Sciatic nerve tissue sample

-

Homogenization buffer

-

Internal standards (e.g., stable isotope-labeled sorbitol and fructose)

-

Protein precipitation solution (e.g., acetonitrile)

-

Solid-phase extraction (SPE) columns

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

-

Excise and weigh the sciatic nerve tissue.

-

Homogenize the tissue in a suitable buffer containing internal standards.

-

Precipitate the proteins by adding a solvent like acetonitrile and centrifuge to pellet the precipitate.

-

Purify the supernatant containing the polyols using solid-phase extraction.

-

Analyze the purified extract using LC-MS/MS. The separation of sorbitol and fructose is typically achieved using a specific HPLC column (e.g., an amino-based column).

-

Quantify the concentrations of sorbitol and fructose by comparing their peak areas to those of the internal standards.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in diabetic neuropathy and the experimental workflow for evaluating aldose reductase inhibitors.

Caption: this compound inhibits aldose reductase, blocking the pathogenic polyol pathway.

Caption: Workflow for evaluating this compound from in vitro to clinical trials.

Caption: Key signaling pathways contributing to diabetic neuropathy.

Conclusion

This compound's mechanism of action in diabetic neuropathy is centered on its potent and specific inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway. By blocking this critical initial step, this compound effectively mitigates the downstream pathological consequences of hyperglycemia-induced metabolic dysregulation, including sorbitol accumulation, oxidative stress, and the activation of detrimental signaling cascades. The comprehensive data from preclinical and clinical studies underscore the therapeutic potential of aldose reductase inhibition as a targeted strategy for the management of diabetic neuropathy. This guide provides a foundational resource for the continued research and development of this compound and other aldose reductase inhibitors in the treatment of diabetic complications.

References

- 1. benchchem.com [benchchem.com]

- 2. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. diacomp.org [diacomp.org]

- 5. Identification and characterization of in vitro and in vivo this compound metabolites: Toxicity and efficacy evaluation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical efficacy of this compound, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the aldose reductase inhibitor this compound on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (this compound): its absolute configuration and interactions with the aldose reductase by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Methodology of the Determination of Sciatic Nerve Conduction Velocity in Rats | Semantic Scholar [semanticscholar.org]

Fidarestat and the Aldose Reductase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Polyol Pathway and Diabetic Complications

In hyperglycemic conditions characteristic of diabetes mellitus, the normally minor polyol pathway of glucose metabolism becomes significantly activated in insulin-independent tissues such as nerves, the retina, and kidneys. The rate-limiting enzyme of this pathway, aldose reductase (AR), catalyzes the conversion of glucose to sorbitol. This metabolic shunt is strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts. The over-activation of the polyol pathway leads to a cascade of cellular stress events, making aldose reductase a key therapeutic target. Fidarestat ((2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide) is a potent and highly selective inhibitor of aldose reductase, developed to mitigate the pathological consequences of excessive polyol pathway flux. This guide provides a detailed overview of the this compound aldose reductase inhibition pathway, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

The Polyol Pathway: A Nexus of Metabolic Disruption

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, during hyperglycemia, the excess glucose is shunted into the two-step polyol pathway.

-

Glucose to Sorbitol: Aldose reductase (AR), an NADPH-dependent enzyme, reduces glucose to its corresponding sugar alcohol, sorbitol.

-

Sorbitol to Fructose: Sorbitol is subsequently oxidized to fructose by the NAD+-dependent enzyme sorbitol dehydrogenase (SDH).[1][2]

The chronic activation of this pathway induces cellular damage through several interconnected mechanisms:

-

Sorbitol Accumulation: Sorbitol is a polar molecule that does not readily diffuse across cell membranes.[3] Its intracellular accumulation creates a hyperosmotic environment, leading to an influx of water, cell swelling, and osmotic stress, which can ultimately cause cellular damage and dysfunction.[2][4]

-

NADPH Depletion: Aldose reductase consumes NADPH as a cofactor.[1] The increased flux through the polyol pathway depletes cellular NADPH stores. NADPH is essential for regenerating the master antioxidant, reduced glutathione (GSH), by glutathione reductase.[4] Depletion of NADPH impairs this antioxidant defense system, rendering cells vulnerable to oxidative stress from reactive oxygen species (ROS).[3]

-

Increased NADH/NAD+ Ratio: The subsequent oxidation of sorbitol to fructose by SDH produces NADH, leading to an elevated NADH/NAD+ ratio. This redox imbalance can inhibit the activity of key metabolic enzymes, including glyceraldehyde-3-phosphate dehydrogenase in the glycolytic pathway, further disrupting cellular metabolism.[1][4]

-

Fructose and AGE Formation: The fructose generated can be phosphorylated to fructose-3-phosphate, which can break down into potent glycating agents like 3-deoxyglucosone. These compounds contribute to the formation of advanced glycation end products (AGEs), which cause protein cross-linking and cellular damage.[2]

Figure 1: The Polyol Pathway and its downstream pathological consequences in hyperglycemic states.

This compound: Mechanism of Aldose Reductase Inhibition

This compound is a spirohydantoin derivative that acts as a potent, non-competitive, and reversible inhibitor of aldose reductase. Its efficacy stems from its high affinity and specificity for the enzyme's active site.

X-ray crystallography studies of human aldose reductase complexed with this compound reveal that the inhibitor binds within a large hydrophobic pocket at the active site.[5][6] The binding is stabilized by a network of hydrophilic and hydrophobic interactions:

-

Hydrophilic Interactions: The cyclic imide head of this compound forms crucial hydrogen bonds with the side chains of key active site residues, including Tyr48, His110, and Trp111.[6]

-

Hydrophobic Interactions: The chroman ring of this compound engages in hydrophobic interactions with other residues lining the active site pocket.

-

Selectivity: The carbamoyl group of this compound is a critical substituent for its high affinity for aldose reductase and its selectivity over the related enzyme, aldehyde reductase (AHR). This group forms an additional hydrogen bond with the main chain nitrogen atom of Leu300 in aldose reductase. In aldehyde reductase, this residue is a proline, which cannot act as a hydrogen bond donor, thus leading to a significant loss in binding affinity.[5]

This precise fit and multi-point interaction account for the potent and selective inhibition of aldose reductase by this compound, effectively blocking the entry point of the polyol pathway.

Figure 2: Mechanism of this compound binding to the active site of Aldose Reductase, blocking glucose reduction.

Quantitative Data on this compound Inhibition

This compound is among the most potent aldose reductase inhibitors identified. Its inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Parameter | Value | Enzyme Source | Notes |

| IC50 | 9.0 nM | Not Specified | Demonstrates high potency at nanomolar concentrations.[7] |

Preclinical and Clinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in both animal models of diabetes and human clinical trials, with a primary focus on diabetic peripheral neuropathy.

Preclinical Data (Diabetic Rat Models)

Studies in streptozotocin (STZ)-induced diabetic rats have demonstrated the ability of this compound to correct key biochemical and functional deficits associated with diabetic neuropathy.

| Parameter Measured | Diabetic Control | Diabetic + this compound | Outcome of Treatment | Reference |

| Sciatic Nerve Sorbitol | Markedly Increased | Normalized | Suppressed the increase in sorbitol content. | [8] |

| Sciatic Nerve Fructose | Markedly Increased | Normalized | Suppressed the increase in fructose content. | [8] |

| Nerve Blood Flow (NBF) | Significantly Reduced | Significantly Improved | Improved microvascular function in the nerve. | [8] |

| Sciatic Nerve GSH | Reduced | Normalized | Restored levels of a key antioxidant. | [8] |

| 8-OHdG in DRG | Increased | Reduced | Decreased a marker of oxidative DNA damage. | [8] |

| Motor Nerve Conduction Velocity | Reduced | Significantly Improved | Prevented the decline in nerve function. |

Clinical Data (Diabetic Neuropathy Trial)

A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic neuropathy evaluated the efficacy of a 1 mg daily dose of this compound.[7]

| Parameter Measured | Placebo Group Change | This compound Group Change | Result | Reference |

| Median Nerve FCV | Deteriorated by 0.6 m/s | Improved by 0.9 m/s | Statistically significant improvement vs. placebo. | |

| Electrophysiological Measures | 1 of 8 deteriorated | 5 of 8 significantly improved | Broad improvement in nerve function assessments. | [7] |

| Subjective Symptoms | No significant change | Significantly improved | Patients reported improvement in numbness, pain, etc. | [7] |

| Erythrocyte Sorbitol Content | Remained Elevated | Normalized | Confirmed biochemical efficacy in a human tissue. |

Experimental Protocols

Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like this compound against aldose reductase by monitoring NADPH consumption.

Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the substrate (DL-glyceraldehyde) is reduced.

Materials:

-

Purified human recombinant aldose reductase (rhAR).

-

NADPH solution (e.g., 0.15 mM in buffer).

-

DL-glyceraldehyde solution (substrate, e.g., 10 mM in buffer).

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).

-

This compound stock solution (in DMSO) and serial dilutions.

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of reading at 340 nm.

Procedure:

-

Reagent Preparation: Prepare fresh solutions of buffer, NADPH, and DL-glyceraldehyde. Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer.

-

NADPH solution.

-

rhAR enzyme solution.

-

This compound solution at varying concentrations (or vehicle for control wells).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DL-glyceraldehyde substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution structures of human aldose reductase holoenzyme in complex with stereoisomers of the potent inhibitor this compound: stereospecific interaction between the enzyme and a cyclic imide type inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aldose Reductase Inhibitor Fidarestat: A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidarestat, also known as SNK-860, is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway. This pathway becomes hyperactive under hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent oxidative stress, a key pathogenic mechanism in diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound, with a focus on its mechanism of action and therapeutic potential in diabetic neuropathy. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in the field.

Discovery and Rationale

The discovery of this compound was driven by the need for potent and specific aldose reductase inhibitors (ARIs) with improved efficacy and safety profiles compared to earlier compounds.[2] The rationale for its development is based on the "polyol pathway hypothesis," which posits that the excessive flux of glucose through this pathway in diabetic individuals contributes significantly to tissue damage. By inhibiting aldose reductase, this compound aims to prevent the accumulation of intracellular sorbitol, thereby mitigating downstream pathological effects such as osmotic stress, reduced nerve conduction velocity, and increased oxidative stress.[3][4] this compound emerged as a promising candidate due to its high potency and long half-life in peripheral nerves.[2]

Synthesis of this compound

The chemical name for this compound is (2S,4S)-6-Fluoro-2′,5′-dioxo-2,3-dihydrospiro[[5]benzopyran-4,4′-imidazolidine]-2-carboxamide.[6] A common synthetic route involves the Bucherer-Bergs hydantoin synthesis.[7][8]

Key Synthetic Intermediates and Reactions

A novel synthesis approach starts from H-phenylmaleimide and 4-fluorophenol to prepare the key intermediate (S)-6-fluoro-3,4-dihydro-4-oxo-2H-l-benzopyran-2-carboxylic acid.[7] This intermediate is then subjected to a Bucherer-Bergs hydantoin reaction to form the spiro-hydantoin ring structure.[7] The final step involves amidation to yield this compound.[7]

Illustrative Synthetic Protocol: Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone or aldehyde, ammonium carbonate, and an alkali metal cyanide.[8] In the context of this compound synthesis, a ketone precursor is utilized.

General Protocol:

-

A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, such as aqueous ethanol.[8]

-

The reaction mixture is heated to a specified temperature (e.g., 60-70°C) for a defined period to facilitate the formation of the hydantoin ring.[8]

-

Upon completion, the reaction mixture is cooled, and the crude hydantoin product is precipitated.

-

The product is then isolated by filtration and purified by recrystallization.

Mechanism of Action: The Polyol Pathway

This compound exerts its therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway.

Signaling Pathway Diagram

Caption: The Polyol Pathway and the Action of this compound.

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase converts glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress and the depletion of NADPH, a crucial cofactor for glutathione reductase, thereby increasing susceptibility to oxidative stress. This compound directly inhibits aldose reductase, preventing the conversion of glucose to sorbitol and mitigating these downstream effects.[3]

Preclinical and Clinical Evaluation: Quantitative Data

This compound has undergone extensive evaluation in both animal models and human clinical trials, demonstrating its efficacy in improving nerve function and reducing biochemical markers of diabetic neuropathy.

Preclinical Studies in Diabetic Rats

| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound | Reference |

| Sciatic Nerve Conduction Velocity (m/s) | ~50 | ~40 | ~48 | [9] |

| Sciatic Nerve Sorbitol (nmol/g) | ~0.2 | ~2.5 | ~0.5 | [3][4] |

| Sciatic Nerve Fructose (nmol/g) | ~0.5 | ~4.0 | ~1.0 | [3][4] |

| Retinal Sorbitol (nmol/mg protein) | ~0.5 | ~5.0 | ~1.0 | [6] |

| Retinal Fructose (nmol/mg protein) | ~3.7 | ~13.7 | ~6.3 | [6] |

| Urinary 8-OHdG (ng/mg creatinine) | ~0.73 | ~6.04 | ~3.58 | [6] |

Clinical Trials in Patients with Diabetic Neuropathy

A 52-week, multicenter, placebo-controlled, double-blind study was conducted to evaluate the efficacy of this compound (1 mg/day) in patients with diabetic peripheral neuropathy.[2][10]

| Parameter | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | p-value | Reference |

| Median Motor Nerve Conduction Velocity (m/s) | -0.6 | +0.9 | <0.001 | [11] |

| Median Nerve F-wave Minimal Latency (ms) | -0.1 | -0.7 | <0.05 | [2] |

| Tibial Motor Nerve Conduction Velocity (m/s) | -0.3 | +0.4 | NS | [2] |

| Subjective Symptoms (Numbness, Pain, etc.) | No significant improvement | Significant improvement | <0.05 | [2][7] |

Key Experimental Protocols

In Vivo Model of Diabetic Neuropathy in Rats

Objective: To induce diabetes in rats to study the effects of this compound on diabetic neuropathy.

Protocol:

-

Induction of Diabetes: Diabetes is induced in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg body weight.[5]

-

Confirmation of Diabetes: Blood glucose levels are measured approximately 48 hours after STZ injection. Rats with blood glucose levels of 13.9 mmol/L or higher are considered diabetic.[5]

-

This compound Administration: this compound is administered in the diet at specified doses (e.g., 2 mg/kg/day or 16 mg/kg/day) for the duration of the study (e.g., 6-10 weeks).[5][12]

Measurement of Nerve Conduction Velocity (NCV) in Rats

Objective: To assess the functional integrity of peripheral nerves.

Protocol:

-

Anesthesia: Rats are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 60 mg/kg i.p.).[11]

-

Nerve Exposure: The sciatic nerve is exposed, and bipolar needle electrodes are placed at two sites along the nerve.[11]

-

Stimulation: The nerve is stimulated with a supramaximal stimulus (e.g., 1.5 V, 0.1 ms duration, 20 Hz frequency).[11]

-

Recording: The evoked compound muscle action potentials are recorded from the gastrocnemius muscle.

-

Calculation: NCV is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the evoked potentials.[11]

Quantification of Sorbitol and Fructose in Sciatic Nerve by HPLC

Objective: To measure the accumulation of polyol pathway intermediates in nerve tissue.

Protocol:

-

Tissue Extraction: Sciatic nerve tissue is dissected, weighed, and homogenized in a suitable buffer.

-

Deproteinization: Proteins are precipitated, and the supernatant is collected.

-

Derivatization: The polyols in the extract are derivatized with a fluorescent tag (e.g., phenylisocyanate) to enhance detection.[13]

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a cation-exchange resin column) and a fluorescence or refractive index detector.[13][14]

-

Quantification: The concentrations of sorbitol and fructose are determined by comparing the peak areas to those of known standards.[13]

TUNEL Assay for Apoptosis in Retinal Cells

Objective: To detect and quantify apoptotic cell death in the retina.

Protocol:

-

Tissue Preparation: Eyes are enucleated, and the retinas are dissected and fixed in 4% paraformaldehyde.[15]

-

Sectioning: The fixed retinas are embedded in paraffin and sectioned.[15]

-

Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.[15]

-

TUNEL Staining: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[15]

-

Visualization: The stained sections are visualized using a fluorescence microscope. TUNEL-positive nuclei appear fluorescent.[15]

-

Quantification: The number of TUNEL-positive cells is counted to determine the extent of apoptosis.[16]

Experimental Workflow Diagram

References

- 1. This compound (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Aldose reductase inhibitor this compound prevents retinal oxidative stress and vascular endothelial growth factor overexpression in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. benthamopen.com [benthamopen.com]

- 7. researchgate.net [researchgate.net]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]

- 9. Evaluation of the aldose reductase inhibitor this compound on ischemia-reperfusion injury in rat retina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical efficacy of this compound, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nerve Conduction Velocity Measurements [bio-protocol.org]

- 12. Effect of the aldose reductase inhibitor this compound on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aldose reductase inhibitor this compound counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Fidarestat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidarestat, also known as SNK-860, is a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux of glucose through this pathway is strongly implicated in the pathogenesis of diabetic complications, particularly diabetic neuropathy.[2][3] By inhibiting aldose reductase, this compound aims to mitigate the downstream pathological effects of the polyol pathway, offering a therapeutic strategy for the management of these debilitating conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting aldose reductase, which catalyzes the conversion of glucose to sorbitol.[3] This reaction consumes NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, a reaction that converts NAD+ to NADH.[3]

Under hyperglycemic conditions, the increased activity of the polyol pathway leads to several detrimental cellular consequences:

-

Sorbitol Accumulation: The intracellular accumulation of sorbitol, a sugar alcohol that does not readily cross cell membranes, creates osmotic stress, leading to cellular swelling and damage.[2]

-

Increased Oxidative Stress: The depletion of NADPH, a key cofactor for glutathione reductase, impairs the regeneration of the antioxidant glutathione (GSH). This renders cells more susceptible to oxidative damage from reactive oxygen species (ROS).

-

Altered Redox Balance: The increased NADH/NAD+ ratio can disrupt the cellular redox state and affect various metabolic pathways.

By potently inhibiting aldose reductase, this compound effectively blocks the initial step of this cascade, thereby preventing the accumulation of sorbitol and mitigating the associated cellular stress and damage.[2]

Signaling Pathway

Caption: The Polyol Pathway and the inhibitory action of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of sorbitol accumulation in tissues affected by diabetic complications. Clinical and preclinical studies have demonstrated the potent in vivo activity of this compound.

Preclinical Studies

In streptozotocin (STZ)-induced diabetic rats, a common animal model for diabetic neuropathy, this compound has been shown to:

-

Significantly suppress the accumulation of sorbitol and fructose in the sciatic nerve.[4]

-

Improve nerve conduction velocity.

-

Normalize reduced glutathione (GSH) levels in the sciatic nerve, indicating a reduction in oxidative stress.[4]

-

Reduce markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), in dorsal root ganglion neurons.[4]

Clinical Studies

In clinical trials involving patients with diabetic neuropathy, daily administration of 1 mg of this compound has been shown to:

-

Normalize the elevated sorbitol content in erythrocytes, both in fasting and postprandial conditions.[2]

-

Significantly improve several electrophysiological measures of nerve function over a 52-week period.[5][6]

-

Lead to significant improvements in subjective symptoms of neuropathy, including numbness, spontaneous pain, and paresthesia.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Enzyme/System | Reference |

| IC | 26 nM | Aldose Reductase | [7] |

| 33 µM | AKR1B10 | [7] | |

| 1.8 µM | V301L AKR1B10 | [7] | |

| Metabolite IC | 0.44 µM | Oxidative deaminated metabolite | |

| K | Not Reported | Aldose Reductase | - |

Table 1: In Vitro Inhibitory Activity of this compound.

| Parameter | Value | Species | Dosage | Reference |

| C | 80.30 ± 6.78 ng/mL | Rat | Not Specified | |

| AUC | 185.46 ± 32 ng·h/mL | Rat | Not Specified | |

| AUC | 195.92 ± 15.06 ng·h/mL | Rat | Not Specified | |

| Plasma Protein Binding | 90.5% (not free) | Rat | Not Specified |

Table 2: Pharmacokinetic Parameters of this compound. Note: Comprehensive human pharmacokinetic data (Tmax, half-life) were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of aldose reductase inhibitors like this compound.

In Vitro Aldose Reductase Inhibition Assay

This assay spectrophotometrically measures the inhibition of aldose reductase by monitoring the decrease in NADPH concentration.

Materials:

-

Purified recombinant human aldose reductase (ALR2)

-

0.067 M Phosphate buffer, pH 6.2

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

DL-Glyceraldehyde (substrate)

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

-

In a 96-well plate, add the phosphate buffer, NADPH solution, and the this compound solution (or vehicle for control wells).

-

Add the ALR2 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.

-

Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC

50value.

Streptozotocin (STZ)-Induced Diabetic Rat Model for Neuropathy Studies

This is a widely used in vivo model to induce type 1 diabetes and subsequent neuropathy in rodents.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Cold 0.1 M citrate buffer, pH 4.5

-

Blood glucose monitoring system

-

Equipment for assessing neuropathy (e.g., von Frey filaments for mechanical allodynia, nerve conduction velocity measurement equipment)

Procedure:

-

Fast the animals overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Induce diabetes with a single intraperitoneal (IP) or intravenous (IV) injection of STZ. A common dose is 50-65 mg/kg.

-

Return animals to their cages with free access to food and water.

-

Monitor blood glucose levels 48-72 hours post-injection and regularly thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Diabetic neuropathy typically develops over several weeks. Assess neuropathy through functional tests such as nerve conduction velocity measurements and behavioral tests for pain perception (mechanical allodynia and thermal hyperalgesia).

-

Administer this compound or vehicle to the diabetic animals (e.g., orally mixed in the diet or via gavage) for the duration of the study.

-

At the end of the study, tissues such as the sciatic nerve can be collected for biochemical analysis (e.g., sorbitol and fructose levels).

Measurement of Sorbitol Accumulation in Cultured Cells

This cell-based assay quantifies the intracellular accumulation of sorbitol under high glucose conditions.

Materials:

-

A suitable cell line (e.g., human proximal tubule cells, retinal cells)

-

Cell culture medium with normal (5 mM) and high (30 mM) glucose concentrations

-

This compound (or other test inhibitor)

-

Phosphate-buffered saline (PBS)

-

Reagents for cell lysis and metabolite extraction (e.g., methanol)

-

Sorbitol assay kit or analytical method for sorbitol quantification (e.g., LC-MS/MS)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Replace the normal glucose medium with high glucose medium, with or without various concentrations of this compound. Include a normal glucose control group.

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for sorbitol accumulation.

-

At the end of the incubation, wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.

-

Lyse the cells and extract the intracellular metabolites.

-

Quantify the intracellular sorbitol concentration using a suitable assay.

-

Normalize the sorbitol levels to the total protein content of the cell lysate.

Experimental Workflows

Caption: General experimental workflow for evaluating aldose reductase inhibitors.

Conclusion

This compound is a potent inhibitor of aldose reductase with a clear mechanism of action that targets a key pathway in the development of diabetic complications. Preclinical and clinical data demonstrate its efficacy in reducing sorbitol accumulation and improving nerve function in the context of diabetic neuropathy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other aldose reductase inhibitors. Further research to fully elucidate its human pharmacokinetic profile and long-term clinical outcomes will be crucial in establishing its role in the therapeutic landscape of diabetic complications.

References

- 1. This compound (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 3. Effect of the aldose reductase inhibitor this compound on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical efficacy of this compound, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Identification and characterization of in vitro and in vivo this compound metabolites: Toxicity and efficacy evaluation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma protein binding, pharmacokinetics, tissue distribution and CYP450 biotransformation studies of this compound by ultra high performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Fidarestat's Role in Mitigating Oxidative Stress in Retinal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) remains a leading cause of vision loss globally, with oxidative stress being a pivotal element in its pathogenesis. Under hyperglycemic conditions, the polyol pathway becomes hyperactivated in retinal cells, leading to an accumulation of sorbitol and a subsequent cascade of events that culminate in oxidative damage. Fidarestat, a potent and specific aldose reductase inhibitor, has emerged as a promising therapeutic agent by targeting the rate-limiting enzyme of this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action in ameliorating oxidative stress in retinal cells, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

The Polyol Pathway and Oxidative Stress in Retinal Cells

In normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway.[1][2] The first and rate-limiting enzyme in this pathway, aldose reductase (AR), reduces glucose to sorbitol, consuming NADPH in the process.[3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), which in turn reduces NAD+ to NADH.[4]

The overactivation of this pathway in retinal cells, including endothelial cells, pericytes, and Müller cells, contributes to oxidative stress through several mechanisms:

-

NADPH Depletion: The consumption of NADPH by aldose reductase limits the regeneration of the critical intracellular antioxidant, reduced glutathione (GSH), from its oxidized form (GSSG) by glutathione reductase. This compromises the cell's primary defense against reactive oxygen species (ROS).[5]

-

Increased NADH/NAD+ Ratio: The increased production of NADH by SDH can lead to a state of pseudohypoxia and may fuel the production of superoxide by NADH oxidase.[5]

-

Osmotic Stress: The intracellular accumulation of sorbitol, a polyol that does not readily diffuse across cell membranes, creates an osmotic imbalance, leading to cellular swelling and damage.[6]

-

Advanced Glycation End Products (AGEs): The fructose generated in the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which further promote oxidative stress and inflammation.[6]

This compound's primary mechanism of action is the potent and specific inhibition of aldose reductase, thereby mitigating the downstream pathological consequences of polyol pathway hyperactivity.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound in both in vivo and in vitro models of diabetic retinopathy and high-glucose-induced retinal cell stress.

Table 1: In Vivo Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Rats

| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound (2 mg/kg/day) | Diabetic + this compound (16 mg/kg/day) | Reference |

| Retinal Sorbitol Concentration | Normalized to 1 | ~5.6-fold increase vs. Control | - | Completely prevented elevation | [7] |

| Retinal Fructose Concentration | Normalized to 1 | ~3.9-fold increase vs. Control | - | Slightly elevated but not significantly different from Control | [7] |

| Retinal Apoptosis (TUNEL+ nuclei) | 49 ± 4 | 207 ± 33 (~4-fold increase vs. Control) | - | 106 ± 34 (Partially prevented) | [7] |

| Retinal VEGF Protein Expression | Normalized to 1 | ~2.1-fold increase vs. Control | Dose-dependently prevented | Dose-dependently prevented | [4][8] |

| Retinal Lipid Peroxidation | Baseline | Increased | Arrested | Arrested | [4] |

Table 2: In Vitro Effects of this compound on Bovine Retinal Endothelial Cells (BRECs) and Pericytes in High Glucose

| Parameter | Cell Type | Normal Glucose (5 mM) | High Glucose (30 mM) | High Glucose + this compound (1 µM or 10 µM) | Reference |

| Intracellular ROS (H2DCFDA) | BRECs | Baseline | ~2.4-fold increase vs. Normal Glucose | Essentially corrected | [8] |

| Sorbitol Concentration | BRECs | Baseline | ~11.7-fold increase vs. Normal Glucose | Reduced by ~2.3-fold | [8] |

| Fructose Concentration | BRECs | Baseline | ~6.7-fold increase vs. Normal Glucose | Reduced by ~2-fold | [8] |

| Apoptosis (TUNEL+ cells) | Pericytes | Baseline | ~5.1-fold increase vs. Normal Glucose | Essentially prevented (to 1.03-fold of control) | [9] |

| Apoptosis (TUNEL+ cells) | Endothelial Cells | Baseline | ~5-fold increase vs. Normal Glucose | Partially prevented (to 2.4-fold of control) | [9] |

| Nitrosative Stress (NT immunoreactivity) | Pericytes | Baseline | ~2.7-fold increase vs. Normal Glucose | Partially prevented (to 1.2-fold of control) | [9] |

| Nitrosative Stress (NT immunoreactivity) | Endothelial Cells | Baseline | ~2.5-fold increase vs. Normal Glucose | Completely prevented | [9] |

Signaling Pathways and Experimental Workflows

The Polyol Pathway and this compound's Point of Intervention

References

- 1. Aldose Reductase Inhibitor Protects against Hyperglycemic Stress by Activating Nrf2-Dependent Antioxidant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldose reductase inhibitor this compound prevents retinal oxidative stress and vascular endothelial growth factor overexpression in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Aldose reductase inhibitor this compound counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of Fidarestat in the Prevention of Cataract Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic cataract, a major complication of diabetes mellitus, is characterized by the opacification of the lens, leading to vision impairment and blindness. The polyol pathway, a metabolic route that converts glucose to sorbitol and then to fructose, is strongly implicated in the pathogenesis of diabetic cataracts. Under hyperglycemic conditions, the increased flux of glucose through this pathway, catalyzed by the enzyme aldose reductase, leads to the accumulation of sorbitol in the lens. This accumulation induces osmotic stress, oxidative damage, and a cascade of downstream signaling events that ultimately result in the loss of lens transparency. Fidarestat, a potent and specific aldose reductase inhibitor (ARI), has emerged as a promising therapeutic agent for the prevention and delay of diabetic cataract formation. This technical guide provides an in-depth overview of the role of this compound in preventing cataract formation, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Introduction: The Polyol Pathway and Diabetic Cataractogenesis

Under normal glycemic conditions, the majority of glucose entering the lens is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the glycolytic pathway becomes saturated, leading to an increased shunting of glucose into the polyol pathway.[1][2] The first and rate-limiting enzyme of this pathway, aldose reductase (AR), reduces glucose to sorbitol, utilizing NADPH as a cofactor.[1][3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), with NAD+ as a cofactor.[1]

The pathogenesis of diabetic cataracts is multifactorial, with the activation of the polyol pathway playing a central role.[4] The accumulation of sorbitol within the lens fibers creates a hyperosmotic environment, leading to an influx of water, swelling of the lens fibers, and eventual opacification.[1][5] The increased activity of aldose reductase also depletes NADPH, a crucial cofactor for the regeneration of the antioxidant glutathione (GSH), thereby increasing the lens's susceptibility to oxidative stress.[5] The subsequent increase in fructose levels can lead to the formation of advanced glycation end products (AGEs), which further contribute to protein cross-linking and lens opacification.

This compound: A Potent Aldose Reductase Inhibitor

This compound is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[6][7] By binding to the active site of the aldose reductase enzyme, this compound competitively inhibits the conversion of glucose to sorbitol.[7] This action directly addresses the initial and rate-limiting step of the polyol pathway, thereby mitigating the downstream pathological consequences that lead to cataract formation.

Mechanism of Action

The primary mechanism of action of this compound in preventing diabetic cataracts is the inhibition of aldose reductase.[4][6] This inhibition leads to a significant reduction in the accumulation of intracellular sorbitol in the lens, thereby preventing osmotic stress and the subsequent swelling and liquefaction of lens fibers.[1][8] By preserving NADPH levels, this compound also helps maintain the lens's antioxidant capacity, protecting it from oxidative damage induced by hyperglycemia.[5]

Quantitative Data from Preclinical Studies

Numerous preclinical studies in animal models of diabetes have demonstrated the efficacy of this compound in preventing or delaying the onset and progression of diabetic cataracts. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Lens Opacification in Streptozotocin-Induced Diabetic Rats

| Study Group | Treatment | Duration | Incidence of Cataracts |

| Control | None | 12 weeks | 0% |

| Diabetic | None | 12 weeks | 100% (25% vacuolar, 44% cortical opacities, 25% mature)[6] |

| Diabetic + this compound | 16 mg/kg/day | 10 weeks | 0%[6] |

Table 2: Effect of this compound on Polyol Pathway Metabolites in the Lens and Retina of Streptozotocin-Induced Diabetic Rats

| Study Group | Tissue | Glucose (nmol/mg protein) | Sorbitol (nmol/mg protein) | Fructose (nmol/mg protein) |

| Control | Retina | 10.9 ± 0.4 | 1.90 ± 0.11 | - |

| Diabetic | Retina | 89.8 ± 5.1 | 10.6 ± 0.7 | - |

| Diabetic + this compound | Retina | 87.5 ± 6.3 | 1.85 ± 0.15 | - |

| Untreated SDT Rats | Lens | - | 123.9 ± 29.6 | - |

| Low-dose this compound SDT Rats | Lens | - | 30.0 ± 3.3 | - |

| High-dose this compound SDT Rats | Lens | - | 5.9 ± 0.6 | - |

| Untreated SDT Rats | Retina | - | 23.2 ± 4.7 | - |

| Low-dose this compound SDT Rats | Retina | - | 2.7 ± 1.1 | - |

| High-dose this compound SDT Rats | Retina | - | 0.7 ± 0.2 | - |

*Data are presented as mean ± SEM. SDT rats are Spontaneously Diabetic Torii rats.[6][9]

Table 3: Effect of this compound on Markers of Oxidative Stress and Apoptosis in the Retina of Streptozotocin-Induced Diabetic Rats

| Study Group | Parameter | Measurement |

| Control | Apoptosis (TUNEL-positive nuclei) | 49 ± 4 |

| Diabetic | Apoptosis (TUNEL-positive nuclei) | 207 ± 33 |

| Diabetic + this compound | Apoptosis (TUNEL-positive nuclei) | 106 ± 34 |

| Untreated SDT Rats | Urinary 8-OHdG (ng/mg creatinine) | 6.04 ± 1.28 |

| Low-dose this compound SDT Rats | Urinary 8-OHdG (ng/mg creatinine) | 4.57 ± 0.42 |

| High-dose this compound SDT Rats | Urinary 8-OHdG (ng/mg creatinine) | 3.58 ± 0.70 |

*Data are presented as mean ± SEM. 8-OHdG is 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage.[6][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound for the prevention of diabetic cataracts.

In Vivo Model of Diabetic Cataract

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[6][10]

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 60-70 mg/kg body weight, dissolved in citrate buffer (pH 4.5).[10][11] Diabetes is confirmed by measuring blood glucose levels, with levels >250 mg/dL considered diabetic.

-

This compound Administration: this compound is typically administered orally, mixed with powdered chow, at doses ranging from 1 to 16 mg/kg/day.[6][12]

-

Cataract Evaluation: Lens opacities are monitored weekly or bi-weekly using a slit-lamp biomicroscope.[11][12] Cataracts are graded based on a standardized scoring system, for example: Grade 0 (clear lens), Grade 1 (subcapsular opacities), Grade 2 (nuclear cataract), Grade 3 (severe nuclear cataract), and Grade 4 (total opacification).[12]

In Vitro Lens Organ Culture

-

Lens Extraction: Fresh lenses are carefully dissected from enucleated goat or rat eyes under sterile conditions.[13][14]

-

Culture Medium: Lenses are cultured in a suitable medium, such as RPMI-1640 or TC-199, supplemented with fetal calf serum, antibiotics, and L-glutamine.[13][14]

-

Induction of Cataract: Cataractogenesis is induced by adding a high concentration of glucose (e.g., 55 mM) to the culture medium.[13]

-

Treatment: this compound or other test compounds are added to the culture medium at various concentrations.

-

Evaluation: Lens transparency is monitored and photographed at regular intervals. Biochemical analyses of the lens tissue can be performed at the end of the culture period.

Biochemical Assays

-

Spectrofluorometric Determination of Glucose, Sorbitol, and Fructose:

-

Tissue Preparation: Lenses are homogenized in a suitable buffer and deproteinized, typically with perchloric acid.

-

Glucose Assay: Glucose is measured using a coupled enzymatic assay involving hexokinase and glucose-6-phosphate dehydrogenase, where the production of NADPH is measured fluorometrically.

-

Sorbitol Assay: Sorbitol is measured using sorbitol dehydrogenase, where the production of NADH is measured fluorometrically.

-

Fructose Assay: Fructose is measured using a coupled enzymatic assay involving hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase, with the final production of NADPH being measured fluorometrically.

-

Immunohistochemistry for Oxidative Stress Markers

-

Tissue Preparation: Eyes are enucleated, fixed in 4% paraformaldehyde, and embedded in paraffin or cryopreserved. Retinal sections (5-10 µm) are prepared.

-

Antigen Retrieval: For paraffin sections, antigen retrieval is performed by heating the slides in citrate buffer (pH 6.0).[15]

-

Blocking: Non-specific binding is blocked using a solution containing normal serum from the species in which the secondary antibody was raised.[15]

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against the marker of interest (e.g., 8-hydroxy-2'-deoxyguanosine [8-OHdG] for oxidative DNA damage) overnight at 4°C.[15][16]

-

Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

Detection: The signal is visualized using a suitable chromogen, such as diaminobenzidine (DAB), resulting in a brown stain.

-

Analysis: The intensity and distribution of the staining are analyzed using light microscopy.

TUNEL Assay for Apoptosis in Retinal Whole Mounts

-

Retina Preparation: Retinas are carefully dissected from enucleated eyes and fixed in 4% paraformaldehyde.[17]

-

Permeabilization: The fixed retinas are permeabilized using a detergent such as Triton X-100 or cytonin to allow entry of the labeling reagents.[17][18]

-

TUNEL Reaction: Retinas are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[17][18]

-

Mounting and Imaging: The retinas are flat-mounted on slides with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope.[17]

Visualizations: Signaling Pathways and Experimental Workflows

The Polyol Pathway and Its Pathogenic Role in Diabetic Cataract

Caption: The Polyol Pathway in Diabetic Cataractogenesis and the Point of Intervention for this compound.

Experimental Workflow for Evaluating this compound in an In Vivo Model

Caption: A typical experimental workflow for the preclinical evaluation of this compound's anti-cataract effects.

Logical Relationship of this compound's Action in Preventing Cataract

Caption: The logical cascade of events in diabetic cataractogenesis and the inhibitory role of this compound.

Conclusion

This compound, as a potent inhibitor of aldose reductase, demonstrates significant promise in the prevention of diabetic cataract formation. By directly targeting the initial step of the polyol pathway, it effectively mitigates the downstream cascade of osmotic and oxidative stress that leads to lens opacification. The quantitative data from preclinical studies provide strong evidence for its efficacy in reducing sorbitol accumulation and preventing cataract development in animal models of diabetes. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other aldose reductase inhibitors. Further clinical research is warranted to translate these promising preclinical findings into effective therapeutic strategies for the prevention of diabetic cataracts in humans.

References

- 1. avehjournal.org [avehjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Polyol pathway: A possible mechanism of diabetes complications in the eye | Semantic Scholar [semanticscholar.org]

- 4. [The role of polyol pathways in formation of diabetic cataracts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldose reductase inhibitor this compound counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The effect of an aldose reductase inhibitor (Sorbinil) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamopen.com [benthamopen.com]

- 10. [Reinvestigation of streptozotocin induced diabetic cataract as a standard experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Early Visual Deficits in Streptozotocin-Induced Diabetic Long Evans Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticataract activity of pioglitazone by using in-Vitro goat lens model [journals.ipinnovative.com]

- 14. The use of explant lens culture to assess cataractogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

Fidarestat's Impact on Erythrocyte Sorbitol Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effect of fidarestat, a potent aldose reductase inhibitor, on sorbitol accumulation in erythrocytes. Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol, a process implicated in the pathogenesis of diabetic complications. This compound has demonstrated significant efficacy in normalizing elevated erythrocyte sorbitol levels in diabetic patients. This document details the underlying biochemical pathways, presents quantitative data from clinical studies, outlines the experimental protocols for measuring erythrocyte sorbitol, and visualizes the key mechanisms and workflows.

Introduction: The Polyol Pathway and Diabetic Complications

In normoglycemic states, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic conditions, such as those seen in diabetes mellitus, the glycolytic pathway becomes saturated, and excess glucose is diverted to the polyol pathway.[1][2][3] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) in an NADPH-dependent manner.[1][2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH) with NAD+ as a cofactor.[1][2]

The accumulation of intracellular sorbitol has been implicated in the development of diabetic complications, including neuropathy, retinopathy, and nephropathy.[4][5][6] Sorbitol is an osmotically active molecule, and its accumulation can lead to osmotic stress and subsequent cellular damage.[2] Furthermore, the increased flux through the polyol pathway can lead to a depletion of NADPH, which is essential for regenerating the antioxidant glutathione, thereby increasing oxidative stress.[7][8][9]

Erythrocytes, being freely permeable to glucose, are a useful cell type for studying the effects of aldose reductase inhibitors (ARIs) as their intracellular sorbitol levels are thought to reflect those in nerve tissues.[5] this compound (SNK-860) is a potent and specific aldose reductase inhibitor that has been investigated for its potential to mitigate diabetic complications by blocking the initial step of the polyol pathway.[4][10]

Mechanism of Action: this compound as an Aldose Reductase Inhibitor

This compound is a spirohydantoin derivative that acts as a potent and selective inhibitor of aldose reductase.[3][10] By binding to the active site of the AR enzyme, this compound prevents the reduction of glucose to sorbitol, thereby mitigating the downstream consequences of polyol pathway activation. Its high potency allows for effective inhibition at low daily doses.[4]

The inhibition of aldose reductase by this compound leads to a significant reduction in intracellular sorbitol accumulation in various tissues, including erythrocytes and peripheral nerves.[4][9] This, in turn, is expected to alleviate the osmotic and oxidative stress associated with polyol pathway hyperactivity, potentially preventing or slowing the progression of diabetic complications.[7][9]

Quantitative Data: this compound's Effect on Erythrocyte Sorbitol

Clinical studies have demonstrated the efficacy of this compound in reducing elevated sorbitol levels in the erythrocytes of diabetic patients. The following tables summarize the key quantitative findings from these studies.

Table 1: Erythrocyte Sorbitol Levels in Healthy Subjects and Diabetic Patients (Fasting)

| Subject Group | Erythrocyte Sorbitol (nmol/g Hb) |

| Healthy Subjects | 11.7 |

| Diabetic Patients (Untreated) | 29.3 (approximately 2.5-fold higher than healthy subjects) |

Data sourced from Asano et al., 2004.[5]

Table 2: Effect of this compound and Epalrestat on Erythrocyte Sorbitol Levels in Type 2 Diabetic Patients (Postprandial)

| Treatment Group | Erythrocyte Sorbitol (nmol/g Hb) - Before Treatment | Erythrocyte Sorbitol (nmol/g Hb) - After 4 Weeks of Treatment |

| This compound (1 mg/day) | 35.4 ± 3.1 | 13.9 ± 0.9 (Normalized to levels of healthy subjects) |

| Epalrestat (150 mg/day) | 36.2 ± 3.5 | 30.1 ± 2.9 (Minimal effect) |

Data presented as mean ± SEM. Sourced from Asano et al., 2002.[4]

Experimental Protocols

The accurate measurement of sorbitol in erythrocytes is crucial for assessing the efficacy of aldose reductase inhibitors. The following are detailed methodologies for key experiments cited in the literature.

Measurement of Erythrocyte Sorbitol by Enzymatic Method with Fluorometric Detection

This method is based on the enzymatic conversion of sorbitol to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH, which is then measured fluorometrically.

Materials:

-

Whole blood collected in heparinized tubes

-

Isotonic saline (0.9% NaCl)

-

Chloroform

-

Perchloric acid (HClO4) solution (e.g., 58 g/L)

-

Buffer solution (specific pH and composition may vary)

-

NAD+ solution

-

Sorbitol dehydrogenase (EC 1.1.1.14)

-

Sorbitol standards

-

Fluorometer

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge the whole blood sample to separate plasma and erythrocytes.

-

Aspirate the plasma and buffy coat.

-

Wash the erythrocytes with isotonic saline and centrifuge again. Repeat this washing step.

-

Dilute the packed erythrocytes with saline (e.g., a threefold dilution).[11]

-

-

Cell Lysis and Protein Precipitation:

-

Lyse a known volume of the diluted erythrocyte suspension with chloroform.

-

Precipitate the protein by adding a cold perchloric acid solution.[11]

-

Centrifuge to pellet the precipitated protein.

-

-

Enzymatic Reaction:

-

Transfer the supernatant to a new tube.

-

Add buffer, NAD+ solution, and sorbitol dehydrogenase to the supernatant.[11]

-

Prepare sorbitol standards by adding known concentrations of sorbitol to erythrocyte lysates.

-